[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine

Lipoxygenase Inhibition Inflammation Pteridine SAR

[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine (IUPAC: 2-(4-methylpiperazin-1-yl)-N-phenylpteridin-4-amine; CAS 946290-88-6) is a synthetic N-substituted 2,4-diaminopteridine derivative. It belongs to a series designed as dual-target lipoxygenase (LOX) inhibitors and radical scavengers, constructed around a pteridine core with a 4-methylpiperazine substituent at position 2 and an N-phenyl group on the 4-amine.

Molecular Formula C17H19N7
Molecular Weight 321.388
CAS No. 946290-88-6
Cat. No. B2732549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine
CAS946290-88-6
Molecular FormulaC17H19N7
Molecular Weight321.388
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
InChIInChI=1S/C17H19N7/c1-23-9-11-24(12-10-23)17-21-15-14(18-7-8-19-15)16(22-17)20-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,19,20,21,22)
InChIKeyGZWDZNXYZDHMCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine (CAS 946290-88-6) Procurement Guide: Core Identity & Comparator Context


[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine (IUPAC: 2-(4-methylpiperazin-1-yl)-N-phenylpteridin-4-amine; CAS 946290-88-6) is a synthetic N-substituted 2,4-diaminopteridine derivative [1]. It belongs to a series designed as dual-target lipoxygenase (LOX) inhibitors and radical scavengers, constructed around a pteridine core with a 4-methylpiperazine substituent at position 2 and an N-phenyl group on the 4-amine [1]. This scaffold has shown anti-inflammatory efficacy in vivo, making it a candidate for inflammatory disease research programs [1].

Why [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine Cannot Be Replaced by a Generic Pteridine Analog


Within the 2,4-diaminopteridine class, small N4-substituent variations produce large shifts in LOX inhibitory potency, antioxidant strength, and in vivo efficacy. For [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine (compound 18a), the pendant phenyl group confers only moderate LOX inhibition (IC50 ~31.5 μM) compared to its pyridylmethyl analog 18d (IC50 0.10 μM), a >300-fold difference traced to a specific hydrogen bond with Ser747 [1]. Substituting 18a for a structurally similar analog without head-to-head data will therefore risk mischaracterizing the potency-response relationship in LOX-dependent pharmacological models [1].

Head-to-Head Evidence: Quantified Differentiation of [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine from Closest Analogs


Lipoxygenase (LOX) Inhibition: Phenyl Analog 18a vs. Pyridylmethyl Analog 18d

In a series of N-substituted 2,4-diaminopteridines, the N-phenyl derivative 18a showed markedly weaker soybean LOX inhibition than the N-(3-pyridylmethyl) analog 18d. The 315-fold potency difference is attributed to the inability of the phenyl group to engage Ser747 via hydrogen bonding, unlike the pyridine nitrogen of 18d [1].

Lipoxygenase Inhibition Inflammation Pteridine SAR

Lipid Antioxidant Activity: Phenyl Analog 18a vs. Thiophenylmethyl Analog 18f

Antioxidant capacity was measured via AAPH-induced lipid peroxidation inhibition. The 4-methylpiperazine-bearing N-phenyl compound 18a exhibited lower lipid antioxidant protection compared to thiophen-2-ylmethyl analog 18f, which demonstrated dual antioxidant and LOX inhibitory activity [1].

Antioxidant Lipid Peroxidation Pteridine SAR

In Vivo Anti-Inflammatory Efficacy (TNBS Rat Colitis): Phenyl Analog 18a vs. Thiophenylmethyl Analog 18f

In a TNBS-induced rat colitis model, compound 18f (0.01 mmol/kg) achieved a 41% reduction in inflammation with low tissue damage, while the phenyl analog 18a provided a lower level of colonic protection [1]. Both were tested concurrently, enabling direct comparison.

In Vivo Efficacy Colitis Anti-Inflammatory

Molecular Docking: 18a vs. 18d and the Ser747 Hydrogen Bond Rationale

Docking of 18d into soybean LOX (PDB 3PZW) yielded a Vina score of -8.5 kcal/mol, superior to the phenyl analog 18a. The pyridine nitrogen of 18d forms a hydrogen bond with Ser747, a contact absent in 18a, explaining the potency gap [1].

Molecular Docking Structure-Based Design LOX

Validated Application Scenarios for [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine Based on Comparative Evidence


Use as a Moderate LOX Inhibitor Reference Compound in SAR Studies

With an IC50 of approximately 31.5 μM, 18a serves as a moderate-potency reference point within the 2,4-diaminopteridine series. It is best employed as a comparator to evaluate the gain in potency achieved by N4-substituents that enable a hydrogen bond with Ser747, such as the 3-pyridylmethyl group in 18d [1]. Procurement for this purpose is rational when the study design explicitly requires a low-to-moderate LOX affinity benchmark.

Control Compound for In Vivo Anti-Inflammatory Studies Comparing Pteridine Scaffolds

In TNBS-induced colitis models, 18a provides a useful control because it produces less colonic protection than the lead compound 18f (41% reduction at 0.01 mmol/kg). Including 18a allows researchers to quantify the pharmacophore contribution of the N4-substituent to in vivo efficacy [1]. Researchers should procure 18a when their protocol demands a less efficacious, scaffold-matched negative control.

Negative Control for Ser747-Dependent LOX Inhibition Assays

Because 18a lacks the hydrogen bond to Ser747 that is critical for high-affinity LOX inhibition, it is the appropriate negative control for biochemical and biophysical assays designed to probe this specific interaction. Procurement is indicated when the experimental hypothesis requires a pteridine compound that binds LOX without Ser747 engagement [1].

Selectivity Profiling Against Closely Related Inflammatory Targets

Preliminary screening in the Pontiki et al. study indicated that 2,4-diaminopteridines, including 18a, did not significantly inhibit COX enzymes [1]. This selectivity feature makes 18a a suitable tool for LOX-specific pathway dissection in cellular and in vivo models, particularly when researchers require a compound that avoids COX crosstalk.

Quote Request

Request a Quote for [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.